molecular formula C10H20OS B12669882 4-(Butylthio)-4-methylpentan-2-one CAS No. 94278-21-4

4-(Butylthio)-4-methylpentan-2-one

Cat. No.: B12669882
CAS No.: 94278-21-4
M. Wt: 188.33 g/mol
InChI Key: GPORBOQNCZHDBJ-UHFFFAOYSA-N
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Description

4-(Butylthio)-4-methylpentan-2-one is an organic compound that belongs to the class of thioethers. This compound is characterized by the presence of a butylthio group attached to a methylpentanone structure. Thioethers are known for their distinctive sulfur-containing functional groups, which often impart unique chemical and physical properties to the molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylthio)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the thioether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Butylthio)-4-methylpentan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanone structure can be reduced to form alcohols.

    Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

4-(Butylthio)-4-methylpentan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butylthio)-4-methylpentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-4-methylpentan-2-one
  • 4-(Ethylthio)-4-methylpentan-2-one
  • 4-(Propylthio)-4-methylpentan-2-one

Uniqueness

4-(Butylthio)-4-methylpentan-2-one is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

94278-21-4

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

4-butylsulfanyl-4-methylpentan-2-one

InChI

InChI=1S/C10H20OS/c1-5-6-7-12-10(3,4)8-9(2)11/h5-8H2,1-4H3

InChI Key

GPORBOQNCZHDBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)(C)CC(=O)C

Origin of Product

United States

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